16α-FDHT

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

16α-FDHT, also known as 16β-[18 F]fluoro-5α-dihydrotestosterone, is a PET imaging agent used for the androgen receptor (AR) in prostate cancer . It has been clinically proven useful for detection and relative quantification of AR expression .

Synthesis Analysis

The synthesis of this compound was originally reported by reacting its triflate precursor with n-[18 F]Bu 4 NF/n-Bu 4 NOH in THF at 55 °C . The overall yield of this compound was 25-32% (decay corrected) in 70 minutes .Molecular Structure Analysis

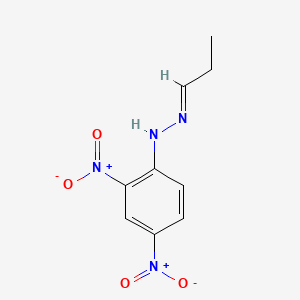

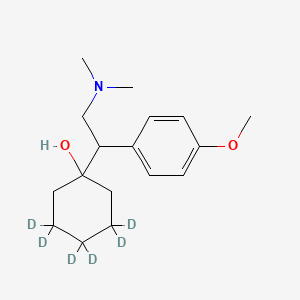

The molecular structure of this compound is similar to that of dihydrotestosterone, with the addition of a fluorine-18 label .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include fluorine-18 labeling, reduction, and deprotection .Physical And Chemical Properties Analysis

This compound is a radiopharmaceutical with a molar activity determined by using mass spectrometry was 63-148 GBq/µmol (1700-4000 Ci/mmol) .Scientific Research Applications

1. Imaging of Androgen Receptors in Prostate Cancer

16α-FDHT, specifically 16β-[18F]fluoro-5α-dihydrotestosterone (FDHT), has been evaluated for imaging androgen receptors in patients with prostate cancer using positron emission tomography (PET). Studies have documented the feasibility of PET imaging of prostate cancer with FDHT, suggesting that tumor uptake of FDHT is a receptor-mediated process. Positive PET studies with FDHT were associated with higher prostate-specific antigen (PSA) levels, indicating greater tumor burden (Dehdashti et al., 2005).

2. Radiopharmaceutical Optimization for Cancer Imaging

This compound, along with other fluorine-18-labeled steroid receptor tracers, is important for studying breast and prostate cancers. Optimization of the automated production of these ligands, including FDHT, as radiopharmaceuticals is essential for their clinical use in cancer imaging. The optimization process involves achieving high specific activity and reproducibility, which is crucial for research and clinical applications (Zhou et al., 2014).

3. Assessment of Androgen Receptor Expression in Prostate Cancer

Research has focused on the pharmacokinetic assessment of FDHT uptake in prostate tumors as measured by PET. This is aimed at developing a method to quantify changes in androgen receptor levels in prostate cancer patients undergoing therapy. The study explores the clinical potential of using FDHT PET to estimate androgen receptor concentration, which could serve as a surrogate measure of AR expression in metastatic prostate cancer (Beattie et al., 2010).

4. Radiation Dosimetry in Prostate Cancer Imaging

FDHT, specifically 16 beta-fluoro-5 alpha-dihydrotestosterone (FDHT), is used in PET radiopharmaceuticals for imaging prostate cancer. Studies have been conducted to derive estimates of normal-tissue absorbed doses for FDHT administered to patients with advanced prostate cancer. This research is pivotal in refining the use of FDHT in clinical settings, ensuring patient safety and effective diagnostic imaging (Zanzonico et al., 2004).

5. Evaluation in Combination Therapies for Breast Cancer

FDHT has been studied in combination with other treatments for breast cancer. For example, [18F]-FDHT PET was used to assess changes in androgen receptor availability during bicalutamide treatment in patients with metastatic breast cancer. This helps in evaluating the effectiveness of combination therapies in targeting androgen receptors in breast cancer treatment (Boers et al., 2020).

6. ER Imaging in Endometrial Carcinoma

FDHT, specifically 16α-[18F]fluoro-17β-oestradiol (FES), has been investigated for its correlation with estrogen receptors in endometrial carcinoma. This PET imaging study helps in non-invasive evaluation of estrogen receptor distribution and function, reflecting differentiation grade in endometrial carcinoma (Tsujikawa et al., 2010).

Mechanism of Action

properties

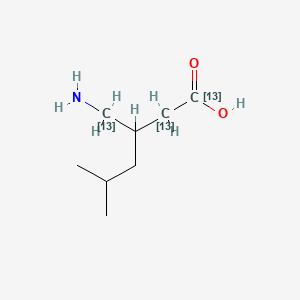

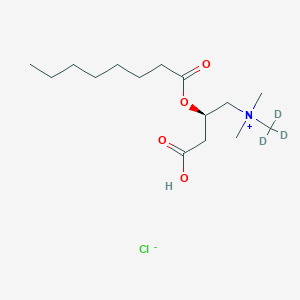

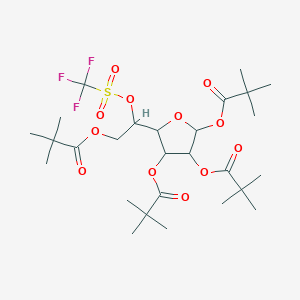

| { "Design of the Synthesis Pathway": "The synthesis of 16α-FDHT can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Androstenedione", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Chloroform", "Acetic anhydride", "Pyridine", "Methanesulfonic acid", "Tetrahydrofuran", "Triethylamine", "Dimethylformamide", "Palladium on carbon", "Hydrogen gas" ], "Reaction": [ "Androstenedione is reduced to 5α-androstane-3,17-dione using sodium borohydride in methanol.", "5α-androstane-3,17-dione is reacted with hydrochloric acid and sodium hydroxide to form 5α-androstane-3,17-dione hydrochloride.", "5α-androstane-3,17-dione hydrochloride is reacted with chloroform and sodium hydroxide to form 5α-androstane-3,17-dione trichloromethylate.", "5α-androstane-3,17-dione trichloromethylate is reacted with acetic anhydride and pyridine to form 5α-androstane-3,17-dione trichloroacetate.", "5α-androstane-3,17-dione trichloroacetate is reacted with methanesulfonic acid in tetrahydrofuran to form 16α-methanesulfonyloxy-5α-androstane-3,17-dione.", "16α-methanesulfonyloxy-5α-androstane-3,17-dione is reacted with triethylamine and dimethylformamide to form 16α-formyloxy-5α-androstane-3,17-dione.", "16α-formyloxy-5α-androstane-3,17-dione is reduced using palladium on carbon and hydrogen gas to form 16α-FDHT." ] } | |

CAS RN |

141663-89-0 |

Molecular Formula |

C19H29FO2 |

Molecular Weight |

308.43 |

Purity |

>95% |

synonyms |

16α-Fluorodihydrotestosterone |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9a-Hydroxy-4-(methoxy-d3)-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1147569.png)